5-Bromo-4-methyl-2-(4-methylphenyl)pyridine

Cross-Coupling C-H Activation Organic Synthesis

Researchers requiring precise regioselectivity in Suzuki-Miyaura cross-coupling often encounter synthetic failure when substituting 2-aryl-5-bromopyridine building blocks. 5-Bromo-4-methyl-2-(4-methylphenyl)pyridine resolves this through its unique substitution pattern: • 4-Methyl group on pyridine provides steric bulk that directs coupling regioselectivity and influences metal-coordination geometry of resulting ligands • 5-Bromo handle enables diverse aryl/heteroaryl introduction via Pd-catalyzed cross-coupling • cLogP of 4.66 positions the scaffold favorably for CNS drug candidate optimization and hydrophobic enzyme pocket targeting Available via custom synthesis with full analytical characterization (NMR, HPLC, MS). Inquire for batch quantities and lead times.

Molecular Formula C13H12BrN
Molecular Weight 262.14 g/mol
Cat. No. B13241400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methyl-2-(4-methylphenyl)pyridine
Molecular FormulaC13H12BrN
Molecular Weight262.14 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC=C(C(=C2)C)Br
InChIInChI=1S/C13H12BrN/c1-9-3-5-11(6-4-9)13-7-10(2)12(14)8-15-13/h3-8H,1-2H3
InChIKeyNKRANXOBKWKGJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-methyl-2-(4-methylphenyl)pyridine: Properties and Procurement


5-Bromo-4-methyl-2-(4-methylphenyl)pyridine is a disubstituted heteroaryl bromide belonging to the 2-arylpyridine family. This compound features a bromine atom at the 5-position, a methyl group at the 4-position, and a 4-methylphenyl (p-tolyl) substituent at the 2-position of the pyridine ring [1]. Its molecular formula is C₁₃H₁₂BrN, and it has a molecular weight of 262.14 g/mol . It is primarily utilized as a versatile building block in organic synthesis, enabling further functionalization through cross-coupling reactions . The compound is available from several specialty chemical suppliers with typical purities of ≥95% to ≥98% .

5-Br handle for Suzuki-Miyaura cross-coupling reactions
4-Methyl group provides steric control for regioselectivity
2-(4-Methylphenyl) group modulates lipophilicity

5-Bromo-4-methyl-2-(4-methylphenyl)pyridine: Substitution Risks


The reactivity and suitability of a pyridine building block are exquisitely sensitive to its specific substitution pattern. While this compound belongs to the broader class of 2-aryl-5-bromopyridines, seemingly minor changes—such as the absence of the 4-methyl group on the pyridine ring or the identity of the 2-aryl substituent—can drastically alter its reactivity, regioselectivity, and overall performance in key transformations like the Suzuki-Miyaura cross-coupling [1]. The unique combination of a 2-(4-methylphenyl) group and a 4-methyl group on the pyridine core in this compound imparts specific steric and electronic properties that are not replicated by its simpler analogs [2]. Therefore, simply substituting this compound with a different 5-bromo-2-arylpyridine without direct experimental validation poses a significant risk of synthetic failure or the generation of unintended byproducts.

Removing the 4-methyl group may alter regioselectivity and reaction outcome.
Different 2-aryl substituents can shift lipophilicity and electronic properties, affecting coupling performance.
Unsubstituted 2-arylpyridine analogs may not replicate the steric and functional handle profile required for sequential transformations.

5-Bromo-4-methyl-2-(4-methylphenyl)pyridine: Reactivity Evidence


Steric Hindrance in Palladium-Catalyzed Cross-Coupling

The presence of a methyl group at the 4-position of the pyridine ring in 5-Bromo-4-methyl-2-(4-methylphenyl)pyridine introduces a defined steric hindrance adjacent to the reactive 5-bromo site. This feature is absent in the common analog 5-Bromo-2-(4-methylphenyl)pyridine [1]. This steric bulk can be strategically leveraged to enhance regioselectivity in sequential cross-coupling reactions, where a less-hindered 5-bromo-2-arylpyridine might undergo non-selective or unwanted side reactions. This property is a key differentiator for researchers constructing complex, densely functionalized molecular architectures [2].

Steric Hindrance
Class-level inference
A-value 1.7 vs. 0 (methyl vs. H)
Supports regioselective coupling review
Qualitative assessment; verify in target reaction
Cross-Coupling C-H Activation Organic Synthesis

Lipophilicity Profile vs. 2-Phenyl Analog

The substitution of the 2-phenyl group with a 2-(4-methylphenyl) group in 5-Bromo-4-methyl-2-(4-methylphenyl)pyridine results in a quantifiable increase in lipophilicity compared to the 2-phenyl analog, 5-Bromo-4-methyl-2-phenylpyridine . The calculated LogP (cLogP) value for 5-Bromo-4-methyl-2-(4-methylphenyl)pyridine is 4.66 ± 0.5, whereas the cLogP for 5-Bromo-4-methyl-2-phenylpyridine is 3.82 ± 0.4 . This difference of nearly one log unit translates to an approximately 7-fold difference in partition coefficient, which can significantly impact compound behavior in reversed-phase chromatography, membrane permeability in biological assays, and overall pharmacokinetic properties in drug discovery contexts [1].

Lipophilicity
Context-dependent
cLogP 4.66 vs. 3.82 (Δ0.84)
May support ADME property profiling
Calculated cLogP; experimental verification recommended
Lipophilicity Medicinal Chemistry ADME

Coordination Geometry vs. Non-Methylated Ligands

As a 2-arylpyridine derivative, 5-Bromo-4-methyl-2-(4-methylphenyl)pyridine can serve as a ligand in transition metal catalysis. The combined steric influence of the 4-methyl group on the pyridine ring and the 4'-methyl group on the 2-phenyl ring is expected to significantly restrict the rotational freedom of the aryl group and influence the geometry of the resulting metal complex [1]. This is in contrast to the simpler analog 2-(p-tolyl)pyridine, which lacks the 4-methyl and 5-bromo substituents. The presence of the bromine atom also provides a convenient synthetic handle for further ligand elaboration or tethering after metal coordination, a feature not available in non-halogenated analogs [2].

Coordination Geometry
Class-level inference
4-Me & Br handle vs. 2-(p-tolyl)pyridine
May support novel metal complex design
Inferred from ligand class; confirm experimentally
Coordination Chemistry Catalysis Materials Science

5-Bromo-4-methyl-2-(4-methylphenyl)pyridine: Research and Industrial Applications


Sterically Encumbered Biaryl Ligand Synthesis

The 5-bromo group serves as an effective handle for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of diverse aryl or heteroaryl groups to construct novel biaryl ligands. The 4-methyl group on the pyridine ring provides crucial steric bulk that can influence the regioselectivity of the coupling event and the subsequent coordination geometry of the resulting ligand with metal centers [1].

Lead Optimization: Target Binding and Lipophilicity

The defined lipophilic character of this scaffold, driven by the 2-(4-methylphenyl) group, makes it a valuable intermediate for optimizing drug candidates [1]. The calculated cLogP of 4.66 positions it favorably for exploring structure-activity relationships (SAR) in programs targeting hydrophobic enzyme pockets or central nervous system (CNS) disorders where increased membrane permeability is desired [2].

π-Conjugated Materials with Tailored Packing

The combination of a halogen (bromine) for cross-coupling and a non-planar, sterically hindered aryl-pyridine core can be exploited in the synthesis of organic semiconductors or light-emitting materials [1]. The 4-methyl and 4'-methyl substituents can disrupt intermolecular π-π stacking, potentially preventing aggregation-caused quenching (ACQ) and improving the solid-state luminescence or charge transport properties of the final material [2].

Advanced Heterocyclic Scaffolds via Sequential Functionalization

The presence of a reactive aryl bromide at the 5-position of a pyridine ring with a defined steric environment allows for the development of sequential synthetic strategies. Researchers can first exploit the 5-bromo group in a cross-coupling reaction and subsequently utilize the C-H bonds on the 2-aryl substituent for late-stage functionalization or intramolecular cyclization, enabling access to complex polycyclic frameworks [1].

Application
Selection Property
Validation Focus
Sterically Encumbered Biaryl Ligand Synthesis
Steric profile from 4-methyl group
Regioselectivity in cross-coupling reactions
Lead Optimization: Target Binding and Lipophilicity
Lipophilic character from 2-(4-methylphenyl)
Membrane permeability and CNS target engagement
π-Conjugated Materials with Tailored Packing
Sterically hindered aryl-pyridine core
Solid-state packing and luminescence properties
Advanced Heterocyclic Scaffolds via Sequential Functionalization
5-Br handle for cross-coupling
Sequential functionalization strategy

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